molecular formula C6H10O B072154 Methyl 1-methylcyclopropyl ketone CAS No. 1567-75-5

Methyl 1-methylcyclopropyl ketone

Cat. No. B072154
CAS RN: 1567-75-5
M. Wt: 98.14 g/mol
InChI Key: OQBCJXUAQQMTRW-UHFFFAOYSA-N
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Description

Methyl 1-methylcyclopropyl ketone is a compound of interest in synthetic organic chemistry due to its unique structure and reactive potential. Its synthesis and the exploration of its properties have been subjects of various studies, aiming to exploit its potential in creating novel organic compounds through diverse reactions.

Synthesis Analysis

The synthesis of methyl 1-methylcyclopropyl ketone and related compounds often involves strategies that exploit the reactivity of cyclopropyl ketones. For example, the regioselective cyclopropanation of allenes or the reaction with methylene-/alkylidenecyclopropanyllithium compounds can yield methylene- or alkylidenecyclopropyl ketones, which can undergo selective ring-opening cycloisomerization to produce various heterocyclic products (Ma, Lu, & Zhang, 2004).

Molecular Structure Analysis

The molecular structure and stereochemistry of cyclic products derived from reactions involving methyl cyclopropyl ketones have been elucidated using nuclear magnetic resonance (NMR) and two-dimensional homonuclear shift correlation spectroscopy, highlighting the complexity and diversity of the possible reaction outcomes (Monti et al., 1991).

Chemical Reactions and Properties

Methyl 1-methylcyclopropyl ketone undergoes various chemical reactions, including photochemical synthesis routes to produce highly functionalized cyclopropyl ketones. These processes demonstrate the compound's versatility as a precursor to more complex structures (Wessig & Mühling, 2003).

Physical Properties Analysis

The study of conjugated cyclopropyls, including 1,1-dicyclopropylethene and dicyclopropyl ketone, has provided insights into their molecular structures and conformations. Gas phase electron diffraction and ab initio calculations have played a crucial role in understanding these properties, revealing preferred orientations and structural relationships (Trætteberg et al., 1999).

Chemical Properties Analysis

The reactivity of methyl 1-methylcyclopropyl ketone with pyrazoles, for example, showcases its chemical properties, where nucleophilic attack at specific positions leads to ketones, demonstrating the influence of structural factors on its reactivity (Kascheres, Filho, & Cunha, 1993).

Scientific Research Applications

  • Organic Synthesis

    • This compound is used as an intermediate in organic synthesis . One specific reaction it undergoes is samarium diiodide induced coupling to form 6-Hydroxy-3-methyl-6-(1-methylcyclopropyl)heptan-2-one .
  • Chemical Research

    • Methyl 1-methylcyclopropyl ketone is used in chemical research, but the specific applications are not detailed in the sources available .
  • Academic Research

    • In academic research, this compound is used in the synthesis of other compounds. For example, it undergoes samarium diiodide induced coupling to form 6-Hydroxy-3-methyl-6-(1-methylcyclopropyl)heptan-2-one .
  • Industrial Applications

    • While the specific industrial applications are not detailed in the sources available, it’s likely used in the synthesis of other chemicals given its role as an intermediate .
  • Experimental Procedures

    • In experimental procedures, this compound is used in the synthesis of other compounds. For example, it undergoes samarium diiodide induced coupling to form 6-Hydroxy-3-methyl-6-(1-methylcyclopropyl)heptan-2-one .
  • Chemical Properties : Methyl 1-methylcyclopropyl ketone has a molecular weight of 98.1430. Its IUPAC Standard InChI is InChI=1S/C6H10O/c1-5(7)6(2)3-4-6/h3-4H2,1-2H3 and its IUPAC Standard InChIKey is OQBCJXUAQQMTRW-UHFFFAOYSA-N .

  • Safety Information : This compound is classified as a flammable liquid (Flam. Liq. 3). It has a flash point of 75.2 °F (24 °C) in a closed cup .

  • Supplier Information : Methyl 1-methylcyclopropyl ketone is available from suppliers such as MilliporeSigma .

  • Chemical Properties : Methyl 1-methylcyclopropyl ketone has a molecular weight of 98.1430. Its IUPAC Standard InChI is InChI=1S/C6H10O/c1-5(7)6(2)3-4-6/h3-4H2,1-2H3 and its IUPAC Standard InChIKey is OQBCJXUAQQMTRW-UHFFFAOYSA-N .

  • Safety Information : This compound is classified as a flammable liquid (Flam. Liq. 3). It has a flash point of 75.2 °F (24 °C) in a closed cup .

  • Supplier Information : Methyl 1-methylcyclopropyl ketone is available from suppliers such as MilliporeSigma .

Safety And Hazards

Methyl 1-methylcyclopropyl ketone is classified as a flammable liquid and vapor (Category 3, H226) . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .

properties

IUPAC Name

1-(1-methylcyclopropyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O/c1-5(7)6(2)3-4-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBCJXUAQQMTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166115
Record name Methyl 1-methylcyclopropyl ketone
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Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-methylcyclopropyl ketone

CAS RN

1567-75-5
Record name 1-(1-Methylcyclopropyl)ethanone
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Record name Methyl 1-methylcyclopropyl ketone
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Record name 1567-75-5
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Record name Methyl 1-methylcyclopropyl ketone
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Record name Methyl 1-methylcyclopropyl ketone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
GA Olah, RJ Spear, PC Hiberty… - Journal of the American …, 1976 - ACS Publications
… Cyclobutanone, methyl 1-methylcyclopropyl ketone (17), and methyl cyclopropyl ketone (19) were commercial samples (Aldrich). SbFs and FSO3H were both doubly distilled prior to use…
Number of citations: 54 pubs.acs.org
M Murakami, S Nishida - Chemistry Letters, 1981 - journal.csj.jp
The oxythallation of certain 1,3-dienes with thallium(III) nitrate trihydrate in MeOH–CH 2 Cl 2 at 0–20 C gave products after vinyl migration. Methyl 1-methylcyclopropyl ketone, obtained …
Number of citations: 8 www.journal.csj.jp
CG Andrieu, P Metzner, D Debruyne, DM Bertin… - Journal of Molecular …, 1977 - Elsevier
Dipole moment analysis of a number of aliphatic saturated and unsaturated thioketones, aromatic and hetero-aromatic thioketones led to the following conclusions. Hyperconjugation in …
Number of citations: 24 www.sciencedirect.com
JC Dalton, JF Williams, JJ Snyder - Tetrahedron Letters, 1975 - Elsevier
… of each of these sites in 'n,n* states of a-cyclopropyl ketones we have studied quenching of the fluorescence of cyclopropyl methyl ketone (&), methyl 1-methylcyclopropyl ketone (2) and …
Number of citations: 2 www.sciencedirect.com
K Rajeswari, TS Sorensen - Journal of the American Chemical …, 1973 - ACS Publications
… of water and 240g (1.5 mol) of bromine, keeping the temperature below +10, was added, dropwise, 49 g (0.5 mol) of methyl 1-methylcyclopropyl ketone,36 thetemperature of the mixture …
Number of citations: 11 pubs.acs.org
F Aulenta, A Hölemann, HU Reißig - 2006 - Wiley Online Library
… The reaction of methyl 1-methylcyclopropyl ketone (19) with the samarium diiodide/HPMA complex furnished the δ-hydroxy ketone 20 as a mixture of diastereomers (Scheme 5) in …
K Gopalaiah, HB Kagan - The Chemical Record, 2013 - Wiley Online Library
… In the presence of SmI 2 /HMPA reagent system, methyl 1-methylcyclopropyl ketone (109) furnished δ-hydroxy ketone 110 as a mixture of diastereomers in moderate yield (Scheme 37). …
Number of citations: 44 onlinelibrary.wiley.com
PT Williams, JA Onwudili - Environmental technology, 2006 - Taylor & Francis
The supercritical water oxidation of two environmental pollutants in the form of diesel fuel and two waste landfill leachate samples have been examined in relation to sub-critical and …
Number of citations: 25 www.tandfonline.com
D Zhang, Y Zhang, X Pan, L Yuan, Y Cai, F Lao… - Journal of Cereal …, 2023 - Elsevier
As widely consumed functional grain worldwide, oats have received increasing attention due to numerous health benefits. Compared to the traditional multistep baking methods (…
Number of citations: 0 www.sciencedirect.com
HV Lagesson, A Nilsson, C Tagesson - Chromatographia, 2000 - Springer
Fifteen indoor dust samples were analysed qualitatively to determine the compounds adsorbed on the surfaces of the particles. The analyses were performed by GC-MS and GC-UV …
Number of citations: 16 link.springer.com

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